molecular formula C6H12N2O2 B8410002 9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane

9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane

Cat. No.: B8410002
M. Wt: 144.17 g/mol
InChI Key: LTFKBIKLTHRUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a central spiro[4.4] skeleton fused with two oxygen atoms (1,4-dioxa) and one nitrogen atom (7-aza). While the non-amino parent compound (1,4-dioxa-7-azaspiro[4.4]nonane, CAS 176-33-0) has a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol , the amino derivative’s exact physical properties (e.g., melting/boiling points) are less documented but expected to differ due to increased polarity from the amino group. Structurally, its spirocyclic framework is critical for conformational rigidity, making it valuable in drug design and asymmetric synthesis .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1,4-dioxa-7-azaspiro[4.4]nonan-9-amine

InChI

InChI=1S/C6H12N2O2/c7-5-3-8-4-6(5)9-1-2-10-6/h5,8H,1-4,7H2

InChI Key

LTFKBIKLTHRUMR-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CNCC2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dioxa-7-azaspiro[4.4]nonane (Parent Compound, CAS 176-33-0)

  • Structure: Lacks the amino group at position 8.
  • Properties : Boiling point ranges from 179.68°C to 196.38°C, density 1.03 g/cm³, and water solubility up to 1e+06 mg/L .
  • Applications: Used as a precursor in synthesizing protected amino acids and spirocyclic intermediates .
  • Key Difference: The absence of the amino group reduces reactivity and biological activity compared to the amino derivative.

6-Amino-1,4-dioxaspiro[4.4]nonane (CAS 57090-91-2)

  • Structure: Amino group at position 6 instead of 9.
  • Properties: Limited data, but the altered amino position may influence hydrogen bonding and solubility.
  • Applications: Potential use in alkaloid synthesis, similar to other amino-substituted spiro compounds .
  • Key Difference : Positional isomerism affects molecular interactions and metabolic stability.

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Derivatives

  • Structure : Contains two nitrogen atoms (1,4-diaza) and two ketone groups (2,5-dioxo). Examples include 3-benzyl and 3-isobutyl derivatives.
  • Properties : Demonstrated antimicrobial activity against Gram-negative (Aeromonas hydrophila, Vibrio ordalii) and Gram-positive (S. aureus, B. subtilis) bacteria .
  • Applications : Explored for dual antimicrobial and antioxidant roles, linked to their electron-deficient spiro cores .
  • Key Difference: Additional nitrogen and ketone groups enhance bioactivity but reduce synthetic accessibility compared to 9-amino-1,4-dioxa-7-azaspiro[4.4]nonane.

2,7-Diazaspiro[4.4]nonane Derivatives

  • Structure : Features two nitrogen atoms at positions 2 and 5.
  • Applications : Core structure in strychnine and vindoline alkaloids. Synthesized via chiral phosphoric acid-catalyzed reactions with high enantioselectivity .
  • Key Difference: Dual nitrogen atoms enable complex hydrogen-bonding networks, critical for catalytic asymmetric synthesis, unlike the mono-amino target compound .

9-Ethyl-1,4-dioxa-7-azaspiro[4.4]nonane

  • Structure: Ethyl substituent at position 9 instead of amino.
  • Properties : Higher hydrophobicity due to the alkyl group.
  • Applications: Used in ether-based drug candidates but lacks the reactive amino group for further functionalization .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Bioactivity/Applications Key References
This compound C₆H₁₂N₂O₂ Not reported 9-NH₂ Drug intermediates, asymmetric synthesis
1,4-Dioxa-7-azaspiro[4.4]nonane C₆H₁₁NO₂ 176-33-0 None Precursor for protected amino acids
6-Amino-1,4-dioxaspiro[4.4]nonane C₆H₁₂N₂O₂ 57090-91-2 6-NH₂ Alkaloid synthesis
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane C₁₃H₁₄N₂O₂ Not reported 3-Benzyl, 1,4-N, 2,5-O Antimicrobial (Gram ± bacteria)
2,7-Diazaspiro[4.4]nonane C₇H₁₂N₂ Not reported 2-NH, 7-NH Alkaloid core (strychnine, vindoline)

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